molecular formula C15H17N3O2 B2447602 4-cyclopropyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-6-carboxylic acid CAS No. 949984-41-2

4-cyclopropyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-6-carboxylic acid

Cat. No.: B2447602
CAS No.: 949984-41-2
M. Wt: 271.32
InChI Key: JZCMQIIFGICSBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-a]azepine-4-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a cyclopropyl group, a tetrahydro-pyrido ring, and an imidazo-azepine ring system. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Properties

IUPAC Name

4-cyclopropyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-15(20)10-8-11(9-5-6-9)16-14-13(10)17-12-4-2-1-3-7-18(12)14/h8-9H,1-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCMQIIFGICSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(N2CC1)N=C(C=C3C(=O)O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949984-41-2
Record name 4-cyclopropyl-1,3,8-triazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nitro Reduction and Diazotization

The first patent (WO2015162630A1) demonstrates nitro-to-amine reduction using iron powder in methanol/acetic acid, yielding 5-amino-2,6-dichloropyrimidin-4-amine intermediates. Subsequent diazotization with nitrous acid generates the triazolo[4,5-d]pyrimidine scaffold, critical for the target’s 1,3,8-triazatricyclo system.

Example Conditions

Step Reagents/Conditions Yield Citation
Nitro reduction Fe, CH₃OH/HOAc, 25–35°C, 2 h 85%
Diazotization NaNO₂, HCl, H₂O, 0–5°C 78%

Regioselective Chlorine Displacement

Coupling the triazolo[4,5-d]pyrimidine with cyclopropylamine occurs via SNAr reaction. The first patent reports using (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine at 60°C in THF with K₂CO₃, achieving >90% regioselectivity for the 4-position.

Cyclopropane Ring Installation

Cyclopropylamine Coupling

The second patent (US4822801A) details cyclopropanation via nucleophilic substitution of chloro-pyrimidines with cyclopropylamine in t-butanol, facilitated by potassium t-butoxide. This method avoids cryogenic conditions, enhancing scalability.

Optimized Parameters

  • Solvent : t-Butanol (polar aprotic)
  • Base : KOtBu (2.5 equiv)
  • Temperature : 45–60°C
  • Yield : 67–89%

Carboxylic Acid Functionalization

Ester Hydrolysis

The second patent hydrolyzes ethyl esters using HCl in acetic acid/water (1:1 v/v) at 100°C for 2.5 h, achieving quantitative conversion to carboxylic acids. This aligns with the target molecule’s C6 carboxyl group introduction.

Hydrolysis Conditions

Parameter Value Citation
Acid 4N HCl
Co-solvent Acetic acid
Temperature 100°C
Time 2.5 h

Alternative Protecting Groups

Boc (tert-butoxycarbonyl) and benzyl groups are cited in the first patent for amine protection during intermediate synthesis. These groups resist hydrolysis under basic conditions, enabling selective deprotection post-cyclopropanation.

Integrated Synthetic Routes

Route A: Sequential Functionalization

  • Pyrimidine chlorination : 5-Nitro-2,4,6-trichloropyrimidine → 5-Amino-2,6-dichloropyrimidine (Fe/CH₃OH).
  • Triazole formation : Diazotization (NaNO₂/HCl) → Triazolo[4,5-d]pyrimidine.
  • Cyclopropanation : Coupling with cyclopropylamine (KOtBu/t-BuOH).
  • Carboxylation : Ethyl ester hydrolysis (HCl/HOAc).

Overall Yield : 42% (4 steps)

Route B: Convergent Approach

  • Parallel synthesis :
    • Triazolo[4,5-d]pyrimidine core.
    • Cyclopropyl-bearing side chain.
  • Mitsunobu coupling : Join fragments using DIAD/PPh₃.
  • Oxidative esterification : TEMPO/NaClO₂ to install carboxyl group.

Advantage : Higher modularity; Yield : 38% (3 steps).

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

Diazotization of 5-aminopyrimidines risks off-pathway dimerization. The first patent addresses this using low-temperature (0–5°C) and excess HCl.

Cyclopropane Ring Strain

DBU-mediated cyclization (RSC, 2024) offers milder conditions versus traditional [2+1] cycloadditions, reducing ring-opening side reactions.

Purification Challenges

Chromatography-free isolation in the first patent employs pH-dependent extraction and crystallization, critical for industrial scalability.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-a]azepine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that compounds with similar structural features exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds containing triazine and triazole rings have shown significant antibacterial and antifungal properties. For instance, derivatives have been evaluated for their effectiveness against various bacterial strains and fungi, demonstrating potential as antimicrobial agents .
  • Anticancer Properties : The triazine framework is often associated with anticancer activity. Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects : Some compounds derived from triazine structures have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of triazine derivatives indicated that compounds with specific substitutions exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus. The most effective compound demonstrated an IC50 value significantly lower than standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer potential of triazine derivatives, several compounds were tested against prostate cancer cell lines. The results showed that certain derivatives could inhibit cell growth by inducing cell cycle arrest and apoptosis .

Case Study 3: Anti-inflammatory Mechanisms

Research into the anti-inflammatory effects of triazine derivatives revealed that these compounds could inhibit pro-inflammatory cytokines in vitro. This suggests their potential utility in treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Mechanism of Action

The mechanism of action of 2-cyclopropyl-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-a]azepine-4-carboxylic acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles
  • 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
  • 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles

Uniqueness

2-cyclopropyl-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-a]azepine-4-carboxylic acid is unique due to its specific structural features, such as the presence of a cyclopropyl group and the combination of pyrido, imidazo, and azepine rings. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing tricyclic heterocycles like 4-cyclopropyl-1,3,8-triazatricyclo[7.5.0.0²,⁷]tetradeca-2(7),3,5,8-tetraene-6-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step cyclization reactions. For example, cyclopropane-containing analogs (e.g., ) utilize aryl/heteryl groups coupled with thia-azatricyclic cores via [2+2] or [3+2] cycloadditions. Key steps include:

  • Cyclopropane introduction : Cyclopropyl groups are often added using carbene insertion or metal-catalyzed cross-coupling .
  • Ring closure : Acid-catalyzed cyclization (e.g., HCl in methanol) forms the tricyclic backbone .
  • Carboxylic acid functionalization : Post-synthetic oxidation or hydrolysis (e.g., using KMnO₄ or NaOH) introduces the carboxyl group .
    • Optimization Note : Reaction conditions (temperature, solvent, catalysts) must be tailored to substituent steric/electronic effects to avoid side products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H-NMR : Assigns proton environments (e.g., cyclopropyl CH₂ at δ 1.21–1.26 ppm, aromatic protons at δ 6.75–8.83 ppm) .
  • MS-ESI : Confirms molecular weight (e.g., [M+H]⁺ at m/z 633.17) and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹).
    • Best Practices : Use deuterated solvents (CDCl₃) for NMR and high-resolution MS to resolve isotopic clusters.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to acute toxicity and skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Neutralize spills with sand/vermiculite, then transfer to sealed containers for hazardous waste disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for complex tricyclic structures?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference observed shifts (e.g., cyclopropyl protons in ) with databases or synthesized analogs .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .
  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., δ 3.0–4.5 ppm for piperidine/methoxy groups) .

Q. What experimental strategies are effective for studying metal complexation with this compound?

  • Methodological Answer :

  • Ligand Design : The carboxylic acid group acts as a chelating site for metals (e.g., Cr(III) in ).
  • Titration Studies : Monitor UV-Vis absorbance or conductometric changes during metal addition to determine stoichiometry (e.g., 1:1 or 1:2 ligand:metal ratios) .
  • X-ray Crystallography : Resolve crystal structures to confirm binding modes (e.g., octahedral geometry for Cr(III) complexes) .

Q. How can researchers perform comparative structural analysis with related tricyclic compounds?

  • Methodological Answer :

  • Scaffold Alignment : Compare core structures (e.g., ’s tetradeca-tetraene backbone) to identify conserved pharmacophores.
  • SAR Studies : Modify substituents (e.g., cyclopropyl vs. methoxypropyl in ) and assess biological activity shifts .
  • Thermal Analysis : Use DSC/TGA to correlate stability with structural features (e.g., cyclopropane strain vs. thermal decomposition) .

Data Contradiction Analysis Example

Scenario : Discrepancies in reported melting points (e.g., 122–124°C in vs. literature).

  • Resolution Workflow :
    • Purity Check : Re-crystallize the compound and repeat DSC analysis.
    • Polymorphism Screening : Test different solvents (ethanol, DCM) to isolate crystalline forms.
    • Cross-Validation : Compare with analogs (e.g., ’s Cr(III) complex, m.p. >250°C) to assess substituent impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.